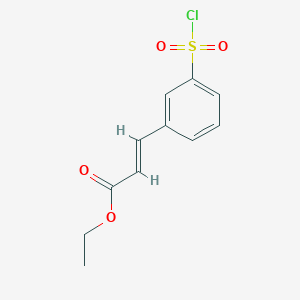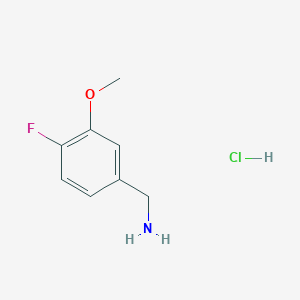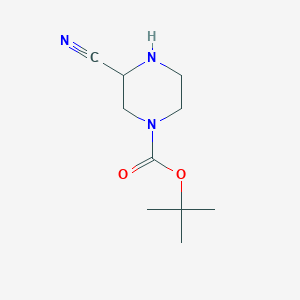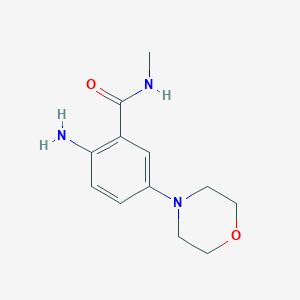
2-amino-N-methyl-5-morpholinobenzamide
説明
2-amino-N-methyl-5-morpholinobenzamide is a chemical compound with the molecular formula C12H17N3O2 and a molecular weight of 235.28 . It is used in scientific research, with its unique structure allowing for multiple applications, including drug discovery, organic synthesis, and material science.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and density, are not provided in the available resources .科学的研究の応用
Gastrokinetic Activity
2-amino-N-methyl-5-morpholinobenzamide and its derivatives have been studied for their gastrokinetic activity. Research by Kato et al. (1992) explored the synthesis and structure-activity relationships of similar benzamides, including 2-substituted 4-amino-N-[(4-benzyl-2-morpholinyl)methyl]-5-chlorobenzamides. These compounds showed potential in enhancing gastric emptying activity, with some derivatives proving to be superior to established gastrokinetic agents like cisapride (Kato, Morie, Yoshida, & Matsumoto, 1992).
A subsequent study by Kato et al. (1995) further synthesized derivatives of 2-amino-N-[(4-benzyl-2-morpholinyl)methyl]benzamides, assessing their gastroprokinetic activity. Some of these compounds displayed potent activity, comparable to metoclopramide, a standard gastroprokinetic agent (Kato, Morie, Ohno, Yoshida, Yoshida, & Naruto, 1995).
Serotonin-3 (5-HT3) Receptor Antagonistic Activity
Another research focus has been on the serotonin-3 (5-HT3) receptor antagonistic activity of this compound derivatives. Harada et al. (1995) synthesized a series of 2-alkoxy-4-amino-5-chlorobenzamide derivatives, exploring their potential as 5-HT3 receptor antagonists. Some of these derivatives exhibited potent antagonistic activity without binding affinity for 5-HT4 receptors (Harada, Morie, Hirokawa, Yoshida, & Kato, 1995).
特性
IUPAC Name |
2-amino-N-methyl-5-morpholin-4-ylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-14-12(16)10-8-9(2-3-11(10)13)15-4-6-17-7-5-15/h2-3,8H,4-7,13H2,1H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCEJRYHSONGKJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=CC(=C1)N2CCOCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

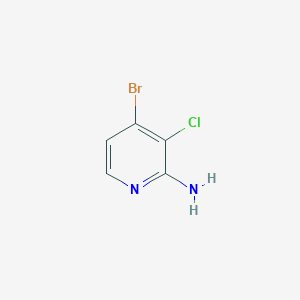

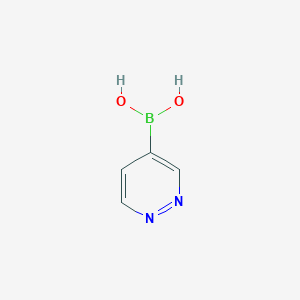
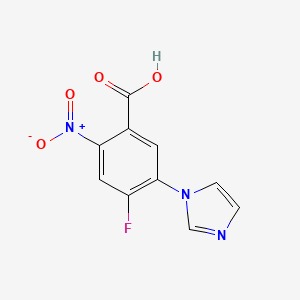

![1,7-Dimethylxanthine-[13C4,15N3] (para-xanthine)](/img/structure/B1442355.png)
![tert-Butyl 1,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B1442357.png)
